Sodium (S)-2-hydroxybutanoate

Chiral derivatization Gas chromatography Enantioresolution

Ensure experimental validity by choosing enantiopure Sodium (S)-2-hydroxybutanoate. Unlike the common racemic DL mixture (CAS 5094-24-6), this (S)-enantiomer provides defined stereochemistry essential for chiral derivatization, asymmetric synthesis, and as an authentic biomarker standard. The racemic form introduces 50% (R)-enantiomer contamination, compromising enzyme-substrate studies and chiral separations. Procure the ≥95% pure (S)-form to guarantee method reproducibility and accurate metabolomic quantification.

Molecular Formula C4H7NaO3
Molecular Weight 126.087
CAS No. 1629168-61-1; 19054-57-0
Cat. No. B2797814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (S)-2-hydroxybutanoate
CAS1629168-61-1; 19054-57-0
Molecular FormulaC4H7NaO3
Molecular Weight126.087
Structural Identifiers
SMILESCCC(C(=O)[O-])O.[Na+]
InChIInChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1
InChIKeyMOSCXNXKSOHVSQ-DFWYDOINSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sodium (S)-2-hydroxybutanoate CAS 1629168-61-1 Procurement Guide: Chiral Specifications and Analytical-Grade Selection Criteria


Sodium (S)-2-hydroxybutanoate (CAS 1629168-61-1; also indexed under 19054-57-0), the sodium salt of (S)-2-hydroxybutyric acid, is an optically active α-hydroxy carboxylate with molecular formula C₄H₇NaO₃ and molecular weight 126.09 g/mol . The compound exists as a white to yellow crystalline solid with a melting point of 133–135 °C and is distinguished by its defined stereochemical configuration at the C2 position . Unlike the racemic sodium DL-2-hydroxybutyrate (CAS 5094-24-6) which contains a 1:1 mixture of (R)- and (S)-enantiomers, this specific (S)-enantiomer is employed where stereochemical integrity dictates functional outcome [1]. The compound is primarily supplied for research use at purities of ≥95% to >98% by vendors including Sigma-Aldrich (AstaTech) and TCI [2].

Why Sodium (S)-2-hydroxybutanoate Cannot Be Substituted with Racemic Sodium DL-2-hydroxybutyrate in Stereosensitive Applications


Substitution of Sodium (S)-2-hydroxybutanoate with the racemic sodium DL-2-hydroxybutyrate (CAS 5094-24-6) introduces a 50% contamination of the (R)-enantiomer, fundamentally altering the compound's chiral recognition properties [1]. In applications where stereochemistry governs molecular recognition—such as chiral derivatization for enantiomeric separation, asymmetric synthesis, or enzyme-substrate interaction studies—the racemic form lacks the requisite optical purity to produce interpretable results . The (S)-enantiomer serves as an alternative substrate for L-lactate dehydrogenase, whereas the (R)-enantiomer may exhibit divergent or absent activity with the same enzyme systems [2]. Consequently, procurement decisions for stereochemically defined experiments cannot default to the more widely available and less expensive racemic grade without compromising experimental validity and introducing confounding variables.

Sodium (S)-2-hydroxybutanoate: Quantified Differentiation from Racemic and Alternative Analogs


Chiral Recognition Capacity: (S)-Enantiomer vs. Racemic DL Form in GC Enantioresolution Applications

Sodium 2-hydroxybutyrate is established as a reagent for the indirect enantioresolution of 2- and 3-hydroxy fatty acids via gas chromatography . The (S)-enantiomer provides defined stereochemical baseline essential for accurate chiral separation; substitution with the racemic DL form (CAS 5094-24-6) introduces an unresolved 1:1 mixture of (R)- and (S)-enantiomers, rendering enantiomeric quantification impossible [1]. While direct comparative performance data between the (S)-enantiomer and racemic form in this specific GC application is not reported in the open literature, the underlying stereochemical principle is unequivocal: a racemic derivatizing agent cannot resolve enantiomers of a chiral analyte.

Chiral derivatization Gas chromatography Enantioresolution Hydroxy fatty acid analysis

Enzyme Substrate Specificity: (S)-Enantiomer as L-Lactate Dehydrogenase Alternative Substrate

The (S)-2-hydroxybutanoate anion has been characterized as an alternative substrate for L-lactate dehydrogenase (L-LDH) [1]. This stereospecific enzyme-substrate interaction is contingent upon the (S)-configuration; the (R)-enantiomer does not serve as a substrate for this enzyme, nor does it participate in the same metabolic pathways [2]. The racemic DL form would therefore present only 50% utilizable substrate in L-LDH activity assays, confounding kinetic measurements [2]. This stereospecificity directly impacts the selection of the compound for metabolic flux studies, enzyme characterization experiments, or any application requiring defined enzyme-substrate interactions.

Enzyme kinetics L-lactate dehydrogenase Metabolic intermediate Substrate specificity

Chiral Building Block Integrity: Stereochemical Purity Required for Asymmetric Synthesis

Sodium (S)-2-hydroxybutanoate serves as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals and β-lactam antibiotics . The stereochemical integrity of the starting material directly propagates to the final product; use of racemic sodium 2-hydroxybutyrate yields a diastereomeric mixture that necessitates costly separation steps or results in an inactive or impure pharmaceutical product . The parent (S)-2-hydroxybutyric acid is commercially available with enantiomeric ratio ≥99:1 (determined by GC), establishing a benchmark for stereochemical purity that should inform procurement specifications for the sodium salt .

Asymmetric synthesis Chiral building block Pharmaceutical intermediates β-Lactam antibiotics

Biomarker Research Specificity: (S)-Enantiomer as Insulin Resistance Biomarker

(S)-2-Hydroxybutanoic acid, the conjugate acid of the target compound, has been identified as an insulin resistance (IR) biomarker in multiple studies [1]. The endogenous form produced in mammalian tissues via L-threonine catabolism and glutathione synthesis is the L-enantiomer (equivalent to the (S)-enantiomer) [2]. While the racemic 2-hydroxybutyrate is also cited as a biomarker for type 2 diabetes and pre-eclampsia, use of the enantiopure (S)-form as an analytical standard enables more precise quantification and avoids interference from the non-endogenous (R)-enantiomer in LC-MS or GC-MS metabolomics workflows .

Insulin resistance Type 2 diabetes Metabolomics Biomarker validation

Kinetic Resolution and Biocatalytic Production: Enantiomeric Excess Benchmarks

Enzymatic kinetic resolution of racemic 2-hydroxybutanoate using NAD-independent L-lactate dehydrogenase yields D-2-hydroxybutanoate (the (R)-enantiomer) at 0.197 M concentration with 99.1% enantiomeric excess [1]. This benchmark demonstrates the feasibility of achieving high stereochemical purity for 2-hydroxybutanoate enantiomers via biocatalytic routes. The (S)-enantiomer represents the complementary stereoisomer to the D-form produced in this process, and its procurement supports research in enantioselective synthesis, cascade biocatalysis, and dynamic kinetic resolution of α-hydroxy acids .

Biocatalysis Kinetic resolution Enantioselective synthesis Green chemistry

Sodium (S)-2-hydroxybutanoate: Defined Research and Industrial Application Scenarios


Chiral Derivatizing Agent for GC Enantioresolution of Hydroxy Fatty Acids

As documented in Sigma-Aldrich technical literature, sodium 2-hydroxybutyrate is employed in gas chromatographic methods for indirect enantioresolution of 2- and 3-hydroxy fatty acids . The (S)-enantiomer provides the defined stereochemical baseline required for accurate chiral separation; the racemic DL form is unsuitable for this application due to its 1:1 mixture of enantiomers [1]. Analytical laboratories developing chiral separation protocols should procure the enantiopure (S)-form to ensure method validity and reproducibility.

Enantiopure Chiral Building Block for Asymmetric Pharmaceutical Synthesis

Sodium (S)-2-hydroxybutanoate serves as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals and β-lactam antibiotics . The stereochemical integrity of the (S)-enantiomer is essential for downstream asymmetric synthesis, where racemic starting materials yield diastereomeric mixtures requiring costly chromatographic separation. Procurement specifications should reference the ≥99:1 enantiomeric ratio benchmark established for the parent (S)-2-hydroxybutyric acid .

Analytical Standard for Insulin Resistance Metabolomics Studies

(S)-2-hydroxybutyrate (L-2-hydroxybutyrate) is the endogenous enantiomer produced in mammalian hepatic tissues via L-threonine catabolism and glutathione synthesis [2]. As an insulin resistance biomarker, the (S)-enantiomer serves as the authentic analytical standard for LC-MS/MS or GC-MS quantification in clinical metabolomics . The racemic DL form introduces 50% non-endogenous (R)-enantiomer, increasing matrix complexity and compromising quantitative accuracy.

Substrate for L-Lactate Dehydrogenase Enzyme Characterization Studies

The (S)-2-hydroxybutanoate anion has been characterized as an alternative substrate for L-lactate dehydrogenase [3]. Researchers conducting enzyme kinetics, substrate specificity profiling, or metabolic flux analysis require the enantiopure (S)-form to avoid the 50% inert (R)-enantiomer present in the racemic DL mixture [1]. This stereospecificity directly impacts experimental design for enzyme characterization studies involving α-hydroxy acid dehydrogenases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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